molecular formula C17H24N2O6 B1588680 (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid CAS No. 214852-60-5

(R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B1588680
CAS No.: 214852-60-5
M. Wt: 352.4 g/mol
InChI Key: ONDKXCQPYFHZPA-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid (CAS: 214852-60-5), also known as N-Cbz-N'-Boc-D-2,4-Diaminobutyric acid, is a chiral amino acid derivative featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at the α-amino position and a tert-butoxycarbonyl (Boc) group at the γ-amino position . Its molecular formula is C₁₇H₂₄N₂O₆, with a molar mass of 352.38 g/mol and a density of 1.213 g/cm³ . The compound is stored at 2–8°C to ensure stability, as its InChI code (InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m1/s1) confirms its stereochemical (R)-configuration and structural features .

This compound is widely utilized in peptide synthesis for orthogonal deprotection strategies, where the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) while leaving the acid-labile Cbz group intact, enabling sequential functionalization .

Properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDKXCQPYFHZPA-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426528
Record name (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214852-60-5
Record name (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from an appropriately substituted amino acid or amino alcohol precursor, followed by sequential protection of amino groups using benzyloxycarbonyl chloride (Cbz-Cl) and di-tert-butyl dicarbonate (Boc2O). Key steps include:

  • Protection of the primary amino group with Boc to form tert-butoxycarbonyl-protected intermediates.
  • Introduction of the benzyloxycarbonyl group on the secondary amino position.
  • Conversion of alcohol or ester intermediates to the target acid.
  • Purification by chromatography or recrystallization to obtain the final compound with high stereochemical purity.

Detailed Preparation Steps

Step 1: Boc Protection of 4-Aminobutanol

  • Starting from 4-aminobutanol, the amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • The reaction is typically carried out in dry dichloromethane (CH2Cl2) under an inert argon atmosphere at room temperature (~23°C) for about 15 hours.
  • The product tert-butyl (4-hydroxybutyl)carbamate is isolated by aqueous workup and extraction.

Step 2: Conversion of Hydroxy Group to Acid or Ester

  • The hydroxyl group can be transformed into an acid or ester functionality through oxidation or esterification.
  • For example, oxalyl chloride activation followed by reaction with the Boc-protected alcohol at low temperatures (-78°C) in CH2Cl2 can be used to form acid chloride intermediates.
  • Subsequent hydrolysis or esterification yields the corresponding acid or methyl ester derivative.

Step 3: Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group

  • The secondary amino group is protected by reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base such as diisopropylethylamine (DiPEA) or N-methylmorpholine (NMM).
  • This reaction is performed in dry CH2Cl2 at 0°C to room temperature, typically over 13 hours.
  • The product is purified by flash column chromatography on silica gel using solvent gradients such as ethyl acetate/hexane mixtures.

Step 4: Final Deprotection and Purification

  • If necessary, methyl esters can be hydrolyzed to the free acid using mild bases like lithium hydroxide (LiOH) in aqueous solvents.
  • The final compound, (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid, is obtained as a colorless, amorphous solid or viscous liquid.
  • Purification is achieved by chromatography or recrystallization to ensure high purity and stereochemical integrity.

Reaction Conditions and Reagents Summary

Step Reaction Type Reagents/Conditions Temperature Solvent Notes
1 Boc Protection Di-tert-butyl dicarbonate, triethylamine 23°C, 15 h Dry CH2Cl2 Under Argon atmosphere
2 Acid Chloride Formation Oxalyl chloride -78°C, 15 min Dry CH2Cl2 Followed by reaction with Boc-protected alcohol
3 Cbz Protection Benzyl chloroformate, DiPEA or NMM 0°C to 23°C, 13 h Dry CH2Cl2 Dropwise addition at 0°C
4 Ester Hydrolysis (if needed) LiOH, aqueous solvent Room temp Water/THF Mild conditions to avoid racemization

Research Findings and Notes

  • The reaction sequence maintains the stereochemical configuration of the (R)-enantiomer, critical for biological activity.
  • Purification by silica gel chromatography is effective in separating diastereomers and impurities.
  • The use of low temperatures during acid chloride formation and Cbz protection minimizes side reactions and racemization.
  • Physical methods such as vortexing, ultrasound, or gentle heating can aid dissolution during formulation preparation.
  • Stock solutions of the compound can be prepared at various molarities (1 mM, 5 mM, 10 mM) using solvents like DMSO, with careful attention to storage conditions to preserve stability (e.g., -80°C for up to 6 months).

Stock Solution Preparation Table

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 2.8378 0.5676 0.2838
5 mg 14.1892 2.8378 1.4189
10 mg 28.3785 5.6757 2.8378

Note: Volumes calculated based on molecular weight for precise molarity preparation.

Additional Considerations from Patent Literature

  • Halogenation at specific positions using N-bromosuccinimide (NBS) can be incorporated in synthetic routes for intermediate compounds, conducted at temperatures from -20°C to room temperature for 10–60 minutes in solvents like methylene chloride or chloroform.
  • Reaction concentrations and solvents are chosen based on solubility and desired selectivity.
  • Post-reaction purification may involve recrystallization or chromatography, though some intermediates may be used without purification in subsequent steps.

Chemical Reactions Analysis

Types of Reactions

®-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the protecting groups, yielding the free amino acid.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce free amino acids.

Scientific Research Applications

®-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Serves as a building block for the synthesis of biologically active peptides and proteins.

    Medicine: Investigated for its potential use in drug development and as a precursor for therapeutic peptides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related derivatives:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Notes
(R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid 214852-60-5 C₁₇H₂₄N₂O₆ 352.38 Cbz (α), Boc (γ) Orthogonal protection in peptide synthesis
(2S,4R)-5-Cbz-2-Boc-4-TIPS-pentanoic acid C₂₇H₄₄N₂O₆Si 556.73 Cbz (α), Boc (β), trisopropylsilyl (TIPS) Bulky TIPS group enhances steric hindrance; used in stereoselective synthesis
(R)-2-Amino-4-(Boc-amino)butanoic acid 114360-55-3 C₉H₁₈N₂O₄ 218.25 Boc (γ), free α-amino group Simpler structure; limited to single-site protection
(R)-2-Cbz-4-(tert-butoxy)-4-oxobutanoic acid hydrate 210471-09-3 C₁₆H₂₃NO₇ 341.36 Cbz (α), tert-butoxy ketone Oxo group introduces ketone reactivity; hydrate form affects solubility
2-Boc-amino-4-(diethylamino)butanoic acid 1404688-53-4 C₁₃H₂₆N₂O₄ 274.36 Boc (α), diethylamino (γ) Tertiary amine enhances basicity; potential for ion-pair interactions
N-Cbz-N'-Boc-D-2,4-DAB dicyclohexylamine salt 101854-42-6 C₂₉H₄₆N₄O₆ 533.35 Salt form of target compound Improved crystallinity; requires desalting for synthetic applications

Key Research Findings

Orthogonal Protection: The dual Cbz/Boc protection in the target compound enables sequential deprotection, a critical feature in solid-phase peptide synthesis (SPPS). In contrast, derivatives like (R)-2-Amino-4-(Boc-amino)butanoic acid lack this versatility due to the absence of a second protecting group .

Solubility and Stability: The hydrate form of (R)-2-Cbz-4-(tert-butoxy)-4-oxobutanoic acid (CAS 210471-09-3) shows reduced stability at elevated temperatures compared to the anhydrous target compound .

Biological Relevance: Fluorinated analogs (e.g., 2-Boc-amino-3-(4-fluorophenyl)propanoic acid) demonstrate increased lipophilicity, enhancing membrane permeability in drug discovery contexts .

Salt Forms : The dicyclohexylamine salt of the target compound (CAS 101854-42-6) offers improved handling and storage stability but introduces additional steps for salt removal in downstream processes .

Biological Activity

(R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid, also known as Boc-Dab(Bz)-OH, is a synthetic amino acid derivative that has garnered interest in various biological applications due to its structural properties and potential therapeutic effects. This compound is primarily studied for its role in peptide synthesis, as well as its biological activity related to enzyme inhibition and potential therapeutic uses.

  • IUPAC Name : (2R)-2-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid
  • Molecular Formula : C16H23NO7
  • Molecular Weight : 341.36 g/mol
  • CAS Number : 210471-09-3

Biological Activity Overview

The biological activity of this compound is primarily associated with its ability to act as a substrate or inhibitor in enzymatic reactions. Research indicates that this compound may exhibit the following biological activities:

PropertyValue
Molecular Weight341.36 g/mol
Solubility1.48 mg/ml
Log P (octanol-water partition coefficient)1.88
TPSA (Topological Polar Surface Area)111.16 Ų

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition TypeReference
Piperazine DerivativesHuman AcetylcholinesteraseCompetitive InhibitionVaradaraju et al., 2013
(R)-Boc-Dab(Bz)-OHTBDTBDTBD

Case Studies

  • Inhibition of Acetylcholinesterase :
    • A study by Varadaraju et al. highlighted the potential of piperazine derivatives in inhibiting acetylcholinesterase, showing promise for compounds structurally related to this compound . This suggests that similar mechanisms could be explored for this compound in future research.
  • Peptide Therapeutics :
    • The use of Boc-Dab(Bz)-OH as a building block in peptide synthesis has been documented, indicating its versatility and importance in developing peptide-based therapeutics aimed at various diseases.

Research Findings

Recent research indicates that the biological activity of this compound is still under exploration, with significant interest in its potential applications in drug development and enzyme inhibition. The ongoing studies focus on elucidating its mechanism of action and expanding its utility in medicinal chemistry.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid to improve yield and purity?

  • Methodological Answer :

  • Stepwise Protection : Use orthogonal protecting groups (benzyloxycarbonyl [Z] and tert-butoxycarbonyl [Boc]) to prevent side reactions. For example, introduce the Boc group first via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., 4-methylmorpholine), followed by Z-protection using benzyl chloroformate .
  • Solvent Selection : Employ polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility of intermediates.
  • Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry (R-configuration) and confirm the presence of Z and Boc groups. Key signals include tert-butyl protons at δ ~1.4 ppm and benzyloxy protons at δ ~5.1 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Use a mobile phase of acetonitrile/water (0.1% TFA) in gradient mode .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ for C₁₈H₂₅N₂O₆: 389.17 g/mol) .

Q. How should this compound be stored to maintain stability during long-term experiments?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the Boc group.
  • Solubility : Prepare stock solutions in anhydrous DMSO (10–50 mM) to avoid water-induced degradation. Aliquot to minimize freeze-thaw cycles .

Q. What is the role of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Orthogonal Protection : The Z and Boc groups allow sequential deprotection (Z via hydrogenolysis, Boc via TFA) for controlled elongation of peptide chains.
  • Coupling Efficiency : Activate the carboxylic acid group using HOBt/DIC or PyBOP to minimize racemization during amide bond formation .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical retention during the synthesis of the (R)-enantiomer?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)-configured starting materials (e.g., (R)-aspartic acid derivatives) to enforce stereochemical control.
  • Reaction Monitoring : Employ circular dichroism (CD) spectroscopy or chiral HPLC (Chiralpak AD-H column) to track enantiomeric excess (>98%) during key steps .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions relevant to peptide synthesis?

  • Methodological Answer :

  • Acidic Conditions (TFA) : The Boc group cleaves rapidly (t₁/₂ < 30 min at 25°C), while the Z group remains intact.
  • Basic Conditions (piperidine) : The Z group is stable, but prolonged exposure may hydrolyze the ester linkage.
  • Oxidative Conditions (H₂O₂) : Avoid—benzyloxy groups are susceptible to oxidation, forming benzaldehyde byproducts .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or HPLC impurities)?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., deprotected amines or hydrolyzed esters). Adjust reaction stoichiometry or purification protocols accordingly.
  • Dynamic NMR : Perform variable-temperature ¹H NMR to distinguish conformational isomers from impurities .

Q. How can this compound be integrated into orthogonal protection schemes for synthesizing branched or cyclic peptides?

  • Methodological Answer :

  • Dual Deprotection : Combine Z/Boc with Fmoc or Alloc groups. For example, use Boc for temporary protection and Z for permanent side-chain protection.
  • Cyclization : After linear chain assembly, cleave the Boc group with TFA and perform on-resin cyclization using HATU/DIPEA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.